2-Chloro-5-(hydroxymethyl)pyridin-4-ol 2-Chloro-5-(hydroxymethyl)pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824814
InChI: InChI=1S/C6H6ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-2,9H,3H2,(H,8,10)
SMILES:
Molecular Formula: C6H6ClNO2
Molecular Weight: 159.57 g/mol

2-Chloro-5-(hydroxymethyl)pyridin-4-ol

CAS No.:

Cat. No.: VC15824814

Molecular Formula: C6H6ClNO2

Molecular Weight: 159.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(hydroxymethyl)pyridin-4-ol -

Specification

Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
IUPAC Name 2-chloro-5-(hydroxymethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H6ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-2,9H,3H2,(H,8,10)
Standard InChI Key YRUNFEZOQMZEET-UHFFFAOYSA-N
Canonical SMILES C1=C(NC=C(C1=O)CO)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

The compound’s structure consists of a pyridine ring substituted with a chlorine atom at position 2, a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) at position 5, and a hydroxyl group (OH-\text{OH}) at position 4 (Figure 1). The presence of these functional groups confers polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity.

Table 1: Key molecular properties of 2-Chloro-5-(hydroxymethyl)pyridin-4-ol

PropertyValue
CAS Number1807171-72-7
Molecular FormulaC6H6ClNO2\text{C}_6\text{H}_6\text{ClNO}_2
Molecular Weight159.57 g/mol
Exact Mass159.014 Da
PSA (Polar Surface Area)66.48 Ų
LogP (Octanol-Water)0.82 (estimated)

The polar surface area (PSA) of 66.48 Ų suggests moderate solubility in polar solvents, while the LogP value indicates limited lipophilicity .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocols for 2-Chloro-5-(hydroxymethyl)pyridin-4-ol are documented, its preparation likely involves functional group interconversion from precursor pyridines. Two plausible strategies include:

Chlorination-Hydroxymethylation Sequence

A starting material such as 5-methylpyridin-4-ol could undergo chlorination at position 2 using agents like phosphorus oxychloride (POCl3\text{POCl}_3), followed by hydroxymethylation via formaldehyde under basic conditions .

Hydrolysis of Nitrile or Ester Derivatives

Hydroxymethyl groups may be introduced by hydrolyzing nitrile (CN-\text{CN}) or ester (COOR-\text{COOR}) intermediates. For instance, reacting 2-chloro-5-cyanopyridin-4-ol with aqueous acid could yield the target compound .

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling the formation of C-N or C-O bonds.

  • Oxidation: The hydroxymethyl group may oxidize to a carboxylic acid (COOH-\text{COOH}) under strong oxidizing conditions, expanding its utility in carboxylate-based syntheses.

  • Etherification: The hydroxyl group at position 4 can undergo alkylation or acylation to produce ethers or esters, respectively .

Physicochemical Properties and Stability

Stability Under Ambient Conditions

The compound is expected to decompose at elevated temperatures (>200°C), releasing hazardous gases such as hydrogen chloride (HCl\text{HCl}) and carbon monoxide (CO\text{CO}) . Storage recommendations include refrigeration in airtight containers to prevent hydrolysis or oxidation.

Research Gaps and Future Directions

Current limitations include:

  • Synthetic Methodology: Lack of optimized protocols for large-scale production.

  • Toxicological Data: Incomplete understanding of acute/chronic toxicity.

  • Application-Specific Studies: Limited exploration in drug discovery or materials science.

Future research should prioritize:

  • Development of efficient one-pot syntheses.

  • In vitro and in vivo toxicity profiling.

  • Exploration of catalytic and biomedical applications.

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